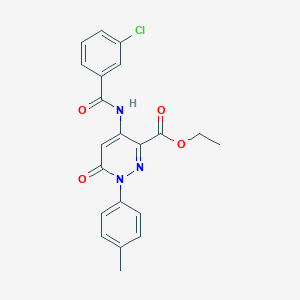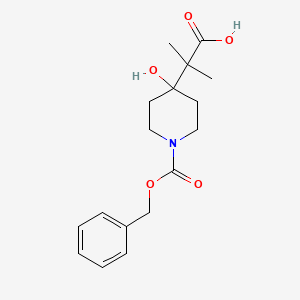
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid
Overview
Description
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid, also known as Boc-4-hydroxypiperidine-4-carboxylic acid, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmaceuticals and biochemistry. In
Mechanism of Action
The mechanism of action of 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid is not well understood. However, it is believed to act as a protease inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and cleavage.
Biochemical and Physiological Effects
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid has been shown to have biochemical and physiological effects in various studies. It has been found to inhibit the activity of proteases such as trypsin, chymotrypsin, and thrombin. It has also been shown to inhibit the activity of kinases such as protein kinase C and casein kinase II. In addition, it has been found to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid in lab experiments is its availability and ease of synthesis. It is also a versatile building block for the synthesis of various compounds. However, one limitation is its potential toxicity and side effects, which may affect the accuracy and reliability of experimental results.
Future Directions
There are several future directions for the research and application of 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid. One direction is the development of more potent and selective inhibitors of proteases and kinases using this compound as a building block. Another direction is the investigation of its potential therapeutic applications in diseases such as cancer and inflammation. Additionally, the synthesis of novel compounds using 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid as a starting material may lead to the discovery of new drugs and therapies.
Conclusion
In conclusion, 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid is a chemical compound that has shown potential applications in pharmaceuticals and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new drugs and therapies for various diseases.
Scientific Research Applications
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid has shown potential applications in pharmaceuticals and biochemistry. It has been used as a building block for the synthesis of various compounds, including inhibitors of proteases and kinases. It has also been used in the synthesis of peptides and small molecules for drug discovery.
properties
IUPAC Name |
2-(4-hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-16(2,14(19)20)17(22)8-10-18(11-9-17)15(21)23-12-13-6-4-3-5-7-13/h3-7,22H,8-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKDTVYRXGOJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)
![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)
![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)
![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)
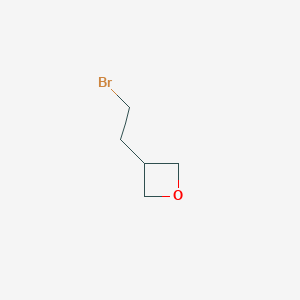
![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)
![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)
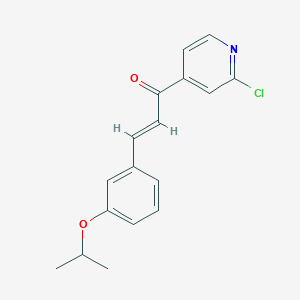
![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)
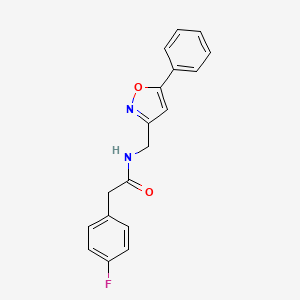
![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)

